N-(4-acetamidophenyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

medicinal chemistry regioisomer SAR screening library design

N-(4-acetamidophenyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide (molecular formula C20H21N3O4; MW 367.4 g/mol) is a fully synthetic small molecule belonging to the 5-oxopyrrolidine-3-carboxamide class. Its structure features a 5-oxopyrrolidine core N1-substituted with a 3‑methoxyphenyl group and a 3‑carboxamide moiety coupled to a 4‑acetamidophenyl ring.

Molecular Formula C20H21N3O4
Molecular Weight 367.4 g/mol
Cat. No. B11027754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-acetamidophenyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Molecular FormulaC20H21N3O4
Molecular Weight367.4 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)OC
InChIInChI=1S/C20H21N3O4/c1-13(24)21-15-6-8-16(9-7-15)22-20(26)14-10-19(25)23(12-14)17-4-3-5-18(11-17)27-2/h3-9,11,14H,10,12H2,1-2H3,(H,21,24)(H,22,26)
InChIKeyKRRMEXWFDBLYOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-acetamidophenyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide: Chemical Identity, Scaffold Class, and Procurement Context


N-(4-acetamidophenyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide (molecular formula C20H21N3O4; MW 367.4 g/mol) is a fully synthetic small molecule belonging to the 5-oxopyrrolidine-3-carboxamide class [1]. Its structure features a 5-oxopyrrolidine core N1-substituted with a 3‑methoxyphenyl group and a 3‑carboxamide moiety coupled to a 4‑acetamidophenyl ring. This scaffold has been explored across multiple therapeutic areas—including InhA inhibition for tuberculosis, CCR5 antagonism for HIV, and Nav1.8 blockade for pain—making the compound relevant for hit‑to‑lead programs, screening deck diversification, and structure–activity relationship (SAR) expansion [2]. Commercially, it is available through compound aggregators and screening‑collection vendors as a research‑grade small molecule.

Why N-(4-acetamidophenyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide Cannot Be Interchanged with Nearby 5-Oxopyrrolidine-3-carboxamide Analogs


Within the 5-oxopyrrolidine-3-carboxamide family, small structural permutations at the N1‑aryl or 3‑carboxamide positions can alter potency by orders of magnitude or completely invert target selectivity. For example, in the CCR5 antagonist series, replacing the N1‑methyl group with an N1‑benzyl group improved binding affinity approximately 50‑fold (IC50 from 1900 nM to 38 nM) [1]. Similarly, in the Mycobacterium tuberculosis InhA inhibitor series, the N1‑cyclohexyl analog bearing the 4‑acetamidophenyl carboxamide side chain showed IC50 > 100,000 nM, whereas other N1‑aryl variants in the same series achieved sub‑micromolar potency [2]. The target compound’s specific combination of N1‑(3‑methoxyphenyl) and N‑(4‑acetamidophenyl) carboxamide occupies a distinct chemical space. Generic substitution with a 4‑methoxyphenyl or N1‑cyclohexyl analog therefore risks selecting a molecule with a fundamentally different activity profile, potentially invalidating SAR hypotheses or yielding false‑negative screening results.

Quantitative Differentiation of N-(4-acetamidophenyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide Against Selected Comparators


N1‑Substituent Regioisomerism: 3‑Methoxy vs. 4‑Methoxy Phenyl at the Pyrrolidine Nitrogen

The target compound bears a 3‑methoxyphenyl group at N1, whereas the most commonly catalogued analog—N-(4-acetamidophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide (CAS not available; EVT‑4131052)—carries a 4‑methoxyphenyl substituent . In related 5-oxopyrrolidine-3-carboxamide CCR5 antagonist series, moving a substituent from the 3‑ to 4‑position on the central phenyl ring consistently modulated potency by over 30‑fold (e.g., IC50 57 nM for 3,4‑dichloro vs. substantially weaker activity for 4‑monosubstituted analogs) [1]. Although direct comparative biochemical data for this exact regioisomeric pair are not publicly available, the documented sensitivity of this scaffold to aryl substitution pattern means that the 3‑methoxy isomer cannot be assumed equipotent to its 4‑methoxy counterpart in any given assay. Researchers requiring the 3‑methoxy regioisomer for SAR exploration must procure the specific compound rather than substituting the more readily available 4‑methoxy variant.

medicinal chemistry regioisomer SAR screening library design

N1‑Aryl vs. N1‑Cycloalkyl 5-Oxopyrrolidine-3-carboxamides: InhA Inhibition Divergence

The closest analog with publicly available quantitative enzyme inhibition data is 1-cyclohexyl-N-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxamide (BDBM15663; Pyrrolidine Carboxamide Compound s16), which shares an identical N‑(4‑acetamidophenyl)-3‑carboxamide side chain but replaces the N1‑(3‑methoxyphenyl) group with an N1‑cyclohexyl substituent [1]. This analog exhibited an IC50 > 100,000 nM against M. tuberculosis InhA (NADH‑dependent enoyl‑ACP reductase), measured by the decrease in NADH absorbance at 340 nm using octenoyl‑CoA substrate at pH 6.8 and 23 °C. In contrast, optimized N1‑aryl pyrrolidine carboxamides in the same InhA series achieved IC50 values in the 100–900 nM range (e.g., compound s4: IC50 890 nM) [2]. The >100‑fold potency gap between N1‑cyclohexyl and N1‑aryl variants demonstrates that an aromatic N1 substituent is a critical determinant of InhA binding affinity. While the target compound’s N1‑(3‑methoxyphenyl) group retains aromatic character and may therefore recapitulate the potency advantage seen with other N1‑aryl analogs, its specific IC50 against InhA has not been reported.

antitubercular drug discovery InhA inhibition enoyl-ACP reductase

Dual Aromatic Substitution as a Physicochemical Differentiator: cLogP and H‑Bond Profile vs. Aliphatic N1‑Substituted Analogs

The target compound’s dual aromatic substitution pattern (N1‑3‑methoxyphenyl plus the 4‑acetamidophenyl carboxamide side chain) imparts a distinct physicochemical profile compared to analogs bearing aliphatic N1‑substituents. Based on the molecular formula C20H21N3O4, the predicted cLogP is approximately 1.5–2.5 (calculated via standard fragment‑based methods), with 4 hydrogen‑bond acceptors and 2 hydrogen‑bond donors [1]. In contrast, 1‑cyclohexyl‑N‑(4‑acetamidophenyl)‑5‑oxopyrrolidine‑3‑carboxamide (C19H25N3O3) has a higher predicted cLogP (~2.5–3.5) and one fewer H‑bond acceptor, reflecting the replacement of the methoxyphenyl group with a cyclohexyl ring. For cell‑based screening campaigns where membrane permeability and solubility jointly govern assay performance, these differences can translate into measurably different cellular exposure. The 5-oxopyrrolidine-3-carboxamide scaffold’s antimicrobial and anticancer activity has been shown to depend on both target engagement and cellular penetration parameters [2]. Researchers optimizing for balanced permeability–solubility profiles should consider that the 3‑methoxyphenyl substituent contributes polarity and aromatic π‑stacking potential absent from saturated N1‑substituted comparators.

physicochemical profiling drug-likeness permeability prediction

Carboxamide Side Chain Conservation: N-(4-Acetamidophenyl) as a Privileged Motif Across Target Classes

The N‑(4‑acetamidophenyl) carboxamide side chain present in the target compound is a recurring motif in inhibitors of multiple target classes. In the pyrrolidine carboxamide InhA inhibitor series, the 4‑acetamidophenyl group forms key hydrogen‑bond interactions with the enzyme active site, contributing to binding affinity [1]. The same side chain appears in 1‑isopropyl‑5‑oxo‑pyrrolidine‑3‑carboxylic acid (4‑acetylamino‑phenyl)‑amide (BDBM75651), which was screened against a broad panel including intestinal alkaline phosphatase (IC50 100,000 nM) [2]. The conservation of this motif across multiple chemotypes suggests it contributes favorable binding free energy independent of the N1‑substituent. For the target compound, the combination of the N‑(4‑acetamidophenyl) carboxamide with the N1‑(3‑methoxyphenyl) group creates a chimeric structure that merges a privileged carboxamide side chain with an aryl N1‑substituent, a pairing not represented in the major published SAR datasets. This unique combination may enable interactions with targets not addressable by either the N1‑cyclohexyl or N1‑(unsubstituted phenyl) analogs.

privileged substructure kinase inhibitor design histone deacetylase

Research and Industrial Application Scenarios for N-(4-acetamidophenyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide


SAR Expansion of 5-Oxopyrrolidine-3-carboxamide InhA Inhibitors for Tuberculosis Drug Discovery

The compound can serve as an N1‑(3‑methoxyphenyl) probe to systematically evaluate the tolerance of the M. tuberculosis InhA binding pocket for meta‑substituted aryl groups. Because the N1‑cyclohexyl analog with the identical carboxamide side chain is >100‑fold weaker than N1‑aryl optimized leads (IC50 > 100,000 nM vs. 890 nM for compound s4) [1], the target compound’s aromatic N1 substitution is predicted to confer substantially higher potency. Incorporating this compound into a focused library of N1‑aryl variants enables construction of a quantitative N1‑SAR model around the 4‑acetamidophenyl carboxamide pharmacophore.

Screening Deck Diversification with Regioisomeric 5-Oxopyrrolidine-3-carboxamides

Screening collections that already contain the 4‑methoxy or 4‑hydroxy N1‑phenyl regioisomers lack the 3‑methoxy variant. Given that regioisomeric substitution in this scaffold can alter potency by over 30‑fold (as demonstrated in the CCR5 antagonist series, where 3,4‑dichloro substitution improved IC50 from 1900 nM to 57 nM) [2], adding the 3‑methoxy compound increases the probability of detecting structure–activity relationships that would be missed by the 4‑substituted analogs. This is particularly relevant for screening campaigns targeting G‑protein coupled receptors or ion channels where aryl substitution topology governs ligand recognition.

Physicochemical Property‑Based Compound Selection for Phenotypic Antimicrobial Screening

The target compound’s predicted cLogP (~1.5–2.5), 4 hydrogen‑bond acceptors, and dual aromatic rings place it in a favorable physicochemical space for Gram‑positive bacterial penetration, consistent with the property profile of 5-oxopyrrolidine derivatives that demonstrated promising activity against multidrug‑resistant Staphylococcus aureus including linezolid‑ and tedizolid‑resistant strains [3]. When selecting compounds for a phenotypic antimicrobial screen, the 3‑methoxyphenyl N1‑substituted variant offers a balanced polarity profile distinct from more lipophilic N1‑cycloalkyl analogs, potentially improving aqueous solubility while retaining sufficient membrane permeability for intracellular target access.

Privileged Fragment Combination Strategy for De Novo Hit Identification

The compound uniquely combines two fragments independently validated in enzyme inhibition: the N‑(4‑acetamidophenyl) carboxamide side chain, which forms conserved hydrogen bonds in InhA and other target active sites [4], and the N1‑(3‑methoxyphenyl) group, which provides aromatic π‑stacking and a methoxy hydrogen‑bond acceptor. This fragment pairing is not represented in major published SAR series, making the compound a valuable entry for fragment‑based screening follow‑up or computational docking campaigns aimed at identifying targets that simultaneously accommodate both structural features.

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